molecular formula C24H24ClN3O2 B2855600 N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1448056-75-4

N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2855600
CAS No.: 1448056-75-4
M. Wt: 421.93
InChI Key: DGIYUKUAZRCTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a complex organic compound with a molecular formula of C24H24ClN3O2 and a molecular weight of 421.93 This compound is characterized by its unique structure, which includes a benzhydryl group, a chloropyridine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired product. Common solvents used in these reactions include dichloromethane, tetrahydrofuran, and dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening techniques can also aid in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical activities.

Scientific Research Applications

Chemistry: In chemistry, N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential as a ligand for various receptors. Its interaction with these receptors can provide insights into the mechanisms of signal transduction and cellular communication.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and influencing cellular processes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide

  • N-benzhydryl-4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxamide

  • N-benzhydryl-4-((5-fluoropyridin-2-yl)oxy)piperidine-1-carboxamide

Uniqueness: this compound stands out due to its specific chlorine substitution on the pyridine ring, which can influence its reactivity and binding affinity compared to its bromo- and fluoro-substituted analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound for further research and development.

Properties

IUPAC Name

N-benzhydryl-4-(5-chloropyridin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2/c25-20-11-12-22(26-17-20)30-21-13-15-28(16-14-21)24(29)27-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21,23H,13-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIYUKUAZRCTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.